Regioisomer-Dependent Biological Target Partitioning: 7-Aza (NK-1 Antagonism) vs 8-Aza (Sigma-1/FAAH) Scaffolds
The 1-oxa-7-azaspiro[4.5]decane scaffold, which forms the core of the target compound, is validated in the primary literature as a stereocontrolled precursor for NK-1 (neurokinin-1/substance P) receptor antagonists [1]. A specific elaborated derivative, [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane, was characterized as a potent substance P antagonist with demonstrated metabolic profiling in rat hepatocytes and plasma [2]. In direct contrast, the 1-oxa-8-azaspiro[4.5]decane regioisomer is pharmacologically mapped to entirely different targets: seven derivatives bearing this core exhibited nanomolar sigma-1 receptor affinity (Kᵢ(σ1) = 0.47–12.1 nM) with σ2/σ1 selectivity ratios of 2–44 [3], while urea-functionalized 1-oxa-8-azaspiro[4.5]decanes were identified as covalent FAAH inhibitors with kᵢₙₐcₜ/Kᵢ values exceeding 1500 M⁻¹·s⁻¹ [4]. No published report demonstrates that the 8-aza regioisomer engages NK-1 receptors, nor that the 7-aza regioisomer exhibits sigma-1 or FAAH activity. The nitrogen position determines which biological target space the scaffold addresses.
| Evidence Dimension | Validated biological target engagement by scaffold regioisomer |
|---|---|
| Target Compound Data | 1-Oxa-7-azaspiro[4.5]decane core: NK-1 (substance P) receptor antagonist scaffold validated in synthetic and metabolic studies |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane core: sigma-1 receptor ligand (Kᵢ = 0.47–12.1 nM) and FAAH covalent inhibitor (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹·s⁻¹); 7-azaspiro[3.5]nonane core: FAAH inhibitor (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹·s⁻¹) |
| Quantified Difference | Non-overlapping target selectivity: 7-aza → NK-1; 8-aza → sigma-1/FAAH. The 1-oxa-8-aza core showed FAAH kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹·s⁻¹; no FAAH activity reported for 7-aza core. Sigma-1 Kᵢ values of 0.47–12.1 nM for 8-aza series; no sigma-1 data reported for 7-aza series. |
| Conditions | NK-1: stereocontrolled synthesis and receptor binding studies (Org Lett 2001); Sigma-1: radioligand binding assay with [³H]-(+)-pentazocine; FAAH: covalent inhibition kinetics with recombinant human FAAH |
Why This Matters
Procurement of the 7-aza regioisomer is mandatory for programs targeting NK-1-mediated pathways (pain, depression, emesis); substituting the 8-aza regioisomer redirects the scaffold to sigma-1 or FAAH pharmacology, fundamentally altering the biological hypothesis under investigation.
- [1] Kulagowski JJ, Curtis NR, Swain CJ, Williams BJ. Stereocontrolled Syntheses of Epimeric 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 Receptor Antagonist Precursors. Org Lett. 2001;3(5):667-670. doi:10.1021/ol006944a. View Source
- [2] Identification of metabolites of a substance P (neurokinin 1 receptor) antagonist in rat hepatocytes and rat plasma. [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane characterized as NK-1 antagonist. PMID available via PubMed. View Source
- [3] Chen Z, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(17):115611. doi:10.1016/j.bmc.2020.115611. View Source
- [4] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. doi:10.1016/j.bmcl.2011.08.055. View Source
